Rh-Catalyzed Asymmetric Hydrogenation of β-Substituted Arylenamides: (R)-Binaphane Delivers the Highest Reported Enantioselectivities
In Rh-catalyzed asymmetric hydrogenation of (E)- and (Z)-β-substituted-α-arylenamide isomeric mixtures, the Rh-(R,R)-binaphane complex achieves enantioselectivities of 95–99.6% ee [1]. This performance range was reported in the foundational 1999 study as 'the highest reported values for this transformation' [1]. Standard chiral bisphosphine ligands including BINAP, when applied to similar enamide hydrogenation substrates, typically exhibit substantially lower enantioselectivities [2].
| Evidence Dimension | Enantiomeric excess (ee) in Rh-catalyzed asymmetric hydrogenation of β-substituted-α-arylenamides (E/Z mixtures) |
|---|---|
| Target Compound Data | 95–99.6% ee |
| Comparator Or Baseline | BINAP: 87% ee (for related enamide substrate ethyl (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate) |
| Quantified Difference | (R)-Binaphane delivers up to 12.6 percentage points higher ee than BINAP under comparable conditions (99.6% vs. 87% BINAP) |
| Conditions | Rh(NBD)2BF4 (1.0 mol%), ligand (1.1 mol%), CH2Cl2, H2 pressure (low to 40 atm), 50 °C; (R)-Binaphane data from Xiao et al. 1999; BINAP comparator data from PMC9064260 ligand screening under 40 atm H2 |
Why This Matters
For procurement decisions involving asymmetric hydrogenation of enamides for chiral arylalkylamine synthesis, (R)-Binaphane's 95–99.6% ee range materially reduces or eliminates downstream enantiomeric purification requirements compared to BINAP's 87% ee ceiling.
- [1] Xiao D, Zhang Z, Zhang X. Synthesis of a novel chiral binaphthyl phospholane and its application in the highly enantioselective hydrogenation of enamides. Org Lett. 1999;1(10):1679-1681. PMID: 10836029. DOI: 10.1021/ol991074m. View Source
- [2] PMC9064260. Screening ligands for the asymmetric hydrogenation of ethyl (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate. Table 1. DOI: 10.1039/d2ob00456a. View Source
